molecular formula C11H13BrClNO2 B2409185 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester hydrochloride CAS No. 1965308-79-5

7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester hydrochloride

Cat. No.: B2409185
CAS No.: 1965308-79-5
M. Wt: 306.58
InChI Key: GMUHWXAZHLCZGC-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester hydrochloride is a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1 . This indicates that the compound has a chiral center at the 3-position of the tetrahydroisoquinoline ring .


Physical and Chemical Properties Analysis

The physical form of this compound is a white solid . The empirical formula is C11H13BrClNO2 , and the molecular weight is 306.59 . The compound has a chiral center, as indicated by the InChI code .

Scientific Research Applications

Chemical Derivatives and Characterization

  • A study by Jansa, Macháček, and Bertolasi (2006) explored various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including its hydrochloride of methyl ester. They fully characterized these substances using elemental analyses, NMR spectra, and optical rotation, providing insights into the chemical properties and potential applications of these compounds Jansa, Macháček, & Bertolasi, 2006.

Synthesis and Potential Applications

  • The synthesis of methylenedioxy-bearing 1-aryl-3-carboxylisoquinolines was described by Janin, Decaudin, Monneret, and Poupon (2004). They developed original approaches for preparing these compounds, which are related to peripheral benzodiazepine receptor ligands and potential antitumor agents Janin, Decaudin, Monneret, & Poupon, 2004.

Photolabile Protecting Group for Carboxylic Acids

  • Fedoryak and Dore (2002) synthesized a new photolabile protecting group based on brominated hydroxyquinoline, which showed greater efficiency and sensitivity for multiphoton-induced photolysis. This advancement is significant for applications in vivo, particularly in the field of biological messengers Fedoryak & Dore, 2002.

Mass Spectrometry Studies for Drug Candidates

  • Thevis, Kohler, Schlörer, and Schänzer (2008) conducted mass spectrometric studies on bisubstituted isoquinolines, which have potential as prolylhydroxylase inhibitor drug candidates. They observed favored gas-phase formations of carboxylic acids, providing valuable insights for characterizing structurally related compounds or metabolic products in clinical and forensic analysis Thevis, Kohler, Schlörer, & Schänzer, 2008.

Synthesis of Chiral Tricyclic Alkaloids

  • Muroni, Mucedda, and Saba (2009) reported concise syntheses of novel chiral tricyclic alkaloids, starting from (S)-1,2,3,4-tetrahydroisoquinoline carboxylic acid methyl ester. They utilized cascade spiro-to fused and RCM protocols, highlighting the compound's versatility in synthesizing complex molecular structures Muroni, Mucedda, & Saba, 2009.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The compound is also classified as a combustible solid .

Properties

IUPAC Name

methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKVSEPAXZUMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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